Precision Synthesis of 5-Methylmorpholine-3-carboxylic Acid: A Technical Guide
Precision Synthesis of 5-Methylmorpholine-3-carboxylic Acid: A Technical Guide
Executive Summary
5-Methylmorpholine-3-carboxylic acid is a high-value heterocyclic scaffold in medicinal chemistry, particularly serving as a constrained amino acid analogue in peptidomimetics and a core pharmacophore in kinase inhibitors (e.g., Kv1.5 channel blockers). Its structural rigidity, combined with the presence of both a secondary amine and a carboxylic acid, allows for precise spatial orientation of substituents, making it critical for structure-activity relationship (SAR) studies.
This guide details the convergent synthesis of 5-methylmorpholine-3-carboxylic acid starting from the chiral pool (L-Serine). Unlike low-yielding non-specific cyclizations, this protocol utilizes a reductive alkylation-cyclization sequence to ensure regiochemical fidelity and stereochemical control.
Part 1: Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule (5-methylmorpholine-3-carboxylic acid) by breaking the C-O bonds.
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Disconnection of O1-C6: This reveals an acyclic precursor containing a secondary amine flanked by two alcohol-bearing carbon chains.
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Disconnection of N4-C5: This separates the molecule into two commercially available building blocks:
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Fragment A (Chiral Source): L-Serine Methyl Ester (provides the C2-C3-N fragment and the C3-stereocenter).
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Fragment B (Carbon Backbone): Hydroxyacetone (Acetol) (provides the C5-C6 fragment and the C5-methyl group).
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This analysis confirms that the synthesis relies on coupling a chiral amino acid with a ketol, followed by intramolecular etherification.
Figure 1: Retrosynthetic logic deconstructing the morpholine ring into L-Serine and Hydroxyacetone.
Part 2: Primary Synthesis Pathway (The Serine-Acetol Route)
Phase 1: Preparation of L-Serine Methyl Ester
Note: If starting from L-Serine Methyl Ester Hydrochloride (commercial), skip to Phase 2.
Rationale: The carboxylic acid of serine must be protected as an ester to prevent interference during the reductive amination and to improve solubility in organic solvents.
Protocol:
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Suspend L-Serine (10.0 g, 95 mmol) in anhydrous methanol (100 mL) at 0°C.
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Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.
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Reflux for 4 hours. The solution will become clear.
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Concentrate in vacuo to yield L-Serine Methyl Ester Hydrochloride as a white solid.
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Yield: Quantitative (~98%).
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Purity: Sufficient for next step without recrystallization.
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Phase 2: Reductive Alkylation (The Critical Junction)
Objective: Attach the 2-hydroxypropyl chain to the nitrogen atom. Mechanism: The amine of serine attacks the ketone of hydroxyacetone to form a hemiaminal/imine intermediate, which is selectively reduced to the secondary amine.
Reagents:
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L-Serine Methyl Ester HCl (1.0 eq)
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Hydroxyacetone (Acetol) (1.2 eq) [CAS: 116-09-6]
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Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)
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Solvent: Methanol (MeOH) or Dichloroethane (DCE)
Step-by-Step Protocol:
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Neutralization: Dissolve L-Serine Methyl Ester HCl (5.0 g, 32 mmol) in MeOH (50 mL). Add Triethylamine (TEA, 1.0 eq) to liberate the free amine. Stir for 15 min.
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Imine Formation: Add Hydroxyacetone (2.85 g, 38.5 mmol) and catalytic Acetic Acid (AcOH, 0.1 mL). Stir at Room Temperature (RT) for 2 hours.
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Checkpoint: Monitor by TLC. Formation of the imine is often equilibrium-limited; do not wait indefinitely.
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Reduction: Cool to 0°C. Add NaBH₃CN (3.0 g, 48 mmol) portion-wise over 30 minutes.
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Safety: NaBH₃CN generates HCN if acidified strongly. Ensure proper ventilation.
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Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.
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Product: N-(1-hydroxypropan-2-yl)serine methyl ester.
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Appearance: Viscous yellowish oil.
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Stereochemistry: This step creates a new chiral center at C5 (morpholine numbering). You will obtain a mixture of diastereomers (approx 1:1 to 3:1 depending on conditions).
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Phase 3: Cyclization (Ring Closure)
Objective: Form the ether linkage between the two hydroxyl groups. Method: Acid-catalyzed dehydration is preferred for scale; Mitsunobu is preferred for stereochemical preservation if the intermediate was separated.
Protocol (Acid-Catalyzed Method):
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Dissolve the crude diol intermediate in Toluene (10 mL/g).
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Add p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
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Heat to reflux with a Dean-Stark trap to remove water.
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Time: 4–12 hours.
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Purification: Cool to RT. Wash with NaHCO₃.[1] Concentrate.
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Separation: Purify via Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).
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Target: 5-Methylmorpholine-3-carboxylic acid methyl ester.
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Isomers: The cis-(3S,5S) and trans-(3S,5R) isomers usually have distinct Rf values.
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Phase 4: Hydrolysis
Objective: Deprotect the ester to yield the final free acid.
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Dissolve the ester in THF/Water (1:1).
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Add LiOH (2.0 eq). Stir at RT for 2 hours.
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Acidify to pH 3-4 with 1M HCl.
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Concentrate or lyophilize to obtain the final product as the Hydrochloride salt or zwitterion.
Part 3: Process Logic & Troubleshooting
Stereochemical Control
The reaction produces two diastereomers because the reduction of the imine (Phase 2) is not fully stereoselective.
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Cis (3S, 5S): Often the more biologically active scaffold.
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Trans (3S, 5R):
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Separation Strategy: It is most efficient to separate the diastereomers at the Ester Stage (Phase 3 product) using silica chromatography. The free acids are highly polar and difficult to separate on normal phase silica.
Data Summary Table
| Parameter | Specification / Range | Notes |
| Starting Material | L-Serine Methyl Ester HCl | >98% ee required for optical purity at C3. |
| Alkylation Yield | 65% - 80% | Excess Hydroxyacetone helps drive imine formation. |
| Cyclization Yield | 50% - 70% | Dean-Stark removal of water is critical for yield. |
| Diastereomeric Ratio (dr) | Typically 1:1 to 2:1 | Depends on reduction temp (lower temp = higher selectivity). |
| Final Appearance | White to Off-white Solid | Hygroscopic as HCl salt. |
Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final hydrolysis.
References
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D'hooghe, M., et al. "Novel synthesis of cis-3,5-disubstituted morpholine derivatives."[2] Journal of Organic Chemistry, 2006, 71(12), 4678-4681.[2] Link
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Lebourgeois, V., et al. "A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]-5-[(methanesulfonyloxy)methyl]-2-pyrrolidinone." Journal of Organic Chemistry, 2002, 67(24), 8688-8691.[3] Link
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Organic Chemistry Portal. "Morpholine Synthesis: Recent Literature." Link
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BLD Pharm. "(3S,5S)-5-Methylmorpholine-3-carboxylic acid Product Page." Link (Grounding for commercial availability and CAS verification).
Sources
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
